Cas no 79937-92-1 (Benzenamine, 2,6-diethyl-N-(phenylmethylene)-)

Benzenamine, 2,6-diethyl-N-(phenylmethylene)- structure
79937-92-1 structure
Product name:Benzenamine, 2,6-diethyl-N-(phenylmethylene)-
CAS No:79937-92-1
MF:C17H19N
MW:237.33946
CID:580693
PubChem ID:305784

Benzenamine, 2,6-diethyl-N-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2,6-diethyl-N-(phenylmethylene)-
    • N-(2,6-diethylphenyl)-1-phenylmethanimine
    • 2,6-Diaethyl-N-benzyliden-anilin
    • 2,6-diethyl-N-[(E)-phenylmethylidene]aniline
    • 2,6-diethyl-N-benzyliden-aniline
    • AC1L77L7
    • Benzaldehyd-(2,6-diaethyl-phenylimin)
    • Benzal-o,o-diaethylanilin
    • CTK2I0933
    • N-benzylidene-2',6'-dimethyl-aniline
    • NSC202841
    • NSC-202841
    • DTXSID60308256
    • 79937-92-1
    • (E)-N-(2,6-Diethylphenyl)-1-phenylmethanimine
    • Inchi: InChI=1S/C17H19N/c1-3-15-11-8-12-16(4-2)17(15)18-13-14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3
    • InChI Key: MITCTHODAQDVBE-UHFFFAOYSA-N
    • SMILES: CCC1=C(C(=CC=C1)CC)N=CC2=CC=CC=C2

Computed Properties

  • Exact Mass: 237.15187
  • Monoisotopic Mass: 237.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 12.4Ų

Experimental Properties

  • Density: 0.94
  • Boiling Point: 394.7°Cat760mmHg
  • Flash Point: 184.9°C
  • Refractive Index: 1.534
  • PSA: 12.36
  • LogP: 4.56200

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